molecular formula C15H13N3O2S B2709462 2-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide CAS No. 1797602-10-8

2-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide

Cat. No.: B2709462
CAS No.: 1797602-10-8
M. Wt: 299.35
InChI Key: NEDONGJNLPUVER-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide is a heterocyclic compound featuring a benzamide core linked to a thiophene ring substituted with a 3-methyl-1,2,4-oxadiazole moiety. The oxadiazole ring, a five-membered heterocycle containing two nitrogen and one oxygen atom, is known for its metabolic stability and role in enhancing bioavailability in drug design. The methyl group on the benzamide and the oxadiazole substituent likely influence electronic properties, solubility, and binding interactions with biological targets.

Properties

IUPAC Name

2-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-9-5-3-4-6-11(9)14(19)17-12-7-8-21-13(12)15-16-10(2)18-20-15/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDONGJNLPUVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(SC=C2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the thiophene ring and subsequent coupling with the benzamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of related compounds featuring oxadiazole and thiophene structures. For instance, derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of compounds similar to 2-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide has been explored in various studies. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including colorectal carcinoma and breast cancer cells. The activity is often attributed to their ability to induce apoptosis or inhibit cell proliferation through specific molecular targets .

Case Studies

  • Antimicrobial Evaluation : A study synthesized a series of oxadiazole-containing compounds and assessed their antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) in the low micromolar range, suggesting strong antibacterial properties .
  • Anticancer Screening : Another research focused on the anticancer effects of similar benzamide derivatives. Compounds were tested against human cancer cell lines using assays that measure cell viability and proliferation. Some derivatives showed IC50 values lower than standard chemotherapeutics, indicating promising anticancer activity .
Compound Activity Type Target Organism/Cell Line MIC/IC50 (µM) Reference
This compoundAntibacterialE. coli1.27
This compoundAnticancerHCT116 (colorectal)4.53

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives listed in patents and catalogs (). Key similarities and differences are summarized below:

Table 1: Structural Comparison of Selected Analogues

Compound Name / ID Core Structure Key Substituents Potential Applications
2-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide (Target) Benzamide-thiophene - 3-methyl-1,2,4-oxadiazole on thiophene
- Methyl on benzamide
Not explicitly stated
N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (ID 45) Benzamide-pyridine - 3,5-dichloro-pyridine
- Oxadiazole-methylthio group
Anticancer, antiviral
2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide (ID 1) Benzamide-ethylamine - 4-nitroaniline
- Oxadiazole-methylthio group
Thrombotic events, platelet aggregation
2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde Benzaldehyde - Oxadiazole directly attached to benzene Chemical intermediate

Key Observations:

Core Modifications: The target compound’s thiophene-oxadiazole linkage distinguishes it from analogues with pyridine (ID 45) or aniline (ID 1) backbones. Thiophene’s aromaticity and sulfur atom may enhance π-π stacking or hydrophobic interactions compared to pyridine’s nitrogen-based polarity . Substitution patterns (e.g., methyl vs. nitro groups) influence electronic effects.

Functional Group Impact :

  • The oxadiazole ring is a common feature, likely contributing to metabolic resistance due to its stability against enzymatic degradation. Methyl substitution on oxadiazole (3-methyl in the target vs. 5-methyl in ID 1) may alter steric effects or hydrogen-bonding capacity .
  • Thioether linkages (e.g., methylthio in ID 45) introduce flexibility and sulfur’s polarizability, which could modulate membrane permeability compared to the target’s direct thiophene-oxadiazole fusion .

Physicochemical Properties :

  • While direct data for the target compound is unavailable, analogues like 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (mp 66–68°C) and its isomers (mp 105–109°C) suggest that substitution position significantly affects melting points and solubility . The target’s methyl group on benzamide may lower melting points relative to nitro- or chloro-substituted derivatives.

Biological Activity

The compound 2-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide is a member of the oxadiazole family known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H12N4OC_{13}H_{12}N_4O with a molecular weight of 240.26 g/mol. The compound features a benzamide core substituted with a thiophene ring and an oxadiazole moiety, which are crucial for its biological activity.

Biological Activity Overview

Recent studies highlight various biological activities attributed to this compound:

  • Antimicrobial Activity : Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against a range of pathogens including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Some oxadiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study focusing on related compounds demonstrated micromolar inhibition of key mitotic kinesins, suggesting potential for cancer treatment .
  • Neuroprotective Effects : The oxadiazole structure is also associated with neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's. Compounds targeting tau-mediated neurodegeneration have shown promise in preclinical models .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many oxadiazole derivatives act as enzyme inhibitors, particularly against kinases involved in cancer cell survival .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in microbial cells, leading to cell death .

Research Findings and Case Studies

A selection of studies detailing the biological activity of related oxadiazole compounds provides insights into the efficacy of this compound:

StudyFindings
Study 1Evaluated antimicrobial activity against E. coli and S. aureus.Showed significant inhibition with MIC values ranging from 50 to 100 µg/mL.
Study 2Investigated anticancer effects on human cancer cell lines.Induced apoptosis in a dose-dependent manner; potential for further development as an anticancer agent.
Study 3Assessed neuroprotective effects in vitro.Reduced tau aggregation in neuronal models; suggests potential for Alzheimer's treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide, and how can purity be validated?

  • Methodology :

  • Synthesis : Start with 2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophene derivatives (e.g., 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde, CAS 879896-54-5) as intermediates. Use amide coupling reactions with 2-methylbenzoyl chloride under microwave-assisted conditions to enhance yield .
  • Purity Validation : Employ Thin-Layer Chromatography (TLC) for real-time monitoring. Confirm purity via High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm. Cross-validate melting points (e.g., 66–68°C for intermediates) against literature values .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • Methodology :

  • NMR : Use ¹H NMR (400 MHz) in DMSO-d₆ to identify aromatic protons (δ 7.2–8.1 ppm), oxadiazole-linked protons (δ 6.8–7.0 ppm), and methyl groups (δ 2.1–2.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and oxadiazole carbons (~160 ppm) .
  • IR : Look for benzamide C=O stretching (~1680 cm⁻¹) and oxadiazole C=N absorption (~1550 cm⁻¹) .
  • Mass Spectrometry : Electrospray Ionization (ESI-MS) should show [M+H]⁺ peaks matching the molecular weight (e.g., 339.35 g/mol for C₁₆H₁₄N₄O₂S) .

Q. What analytical strategies distinguish regioisomers or structural analogs of this compound?

  • Methodology :

  • Use HPLC-MS with a chiral column (e.g., Chiralpak AD-H) to separate isomers. Compare retention times and fragmentation patterns with reference standards (e.g., 3-methyl vs. 5-methyl oxadiazole derivatives) .
  • X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., thiophene vs. thiazole rings) by analyzing crystal packing and bond angles .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s potential anticancer activity?

  • Methodology :

  • Analog Synthesis : Modify the oxadiazole (e.g., 3-methyl to 5-methyl) or benzamide (e.g., electron-withdrawing substituents) moieties. Test analogs against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to assess interactions with targets like tubulin or kinases. Validate predictions with SPR (Surface Plasmon Resonance) binding assays .

Q. What strategies resolve contradictory data in biological assays (e.g., selectivity vs. off-target effects)?

  • Methodology :

  • Selectivity Profiling : Use radioligand binding assays (e.g., KOR, MOR, DOR for opioid receptors) to identify off-target interactions. Compare with structurally related compounds (e.g., BTRX-335140, a selective KOR antagonist) .
  • Pathway Analysis : Apply RNA-seq or phosphoproteomics to map signaling pathways (e.g., JNK activation) influenced by the compound .

Q. How can metabolic stability and pharmacokinetic (PK) properties be optimized?

  • Methodology :

  • In Vitro Assays : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. Introduce fluorine atoms or methyl groups to block metabolic hotspots.
  • PK Studies : Conduct in vivo rodent studies with LC-MS/MS quantification of plasma concentrations. Adjust logP (via ClogP calculations) to enhance bioavailability .

Q. What computational tools predict this compound’s interactions with biological targets?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate binding stability (GROMACS) to targets like viral proteases or thrombotic receptors. Validate with in vitro enzymatic inhibition assays .
  • QSAR Modeling : Develop regression models (e.g., Random Forest) using descriptors like polar surface area and H-bond donors to optimize activity .

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